methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
Methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS: 242797-49-5) is a synthetic organic compound featuring a 2,4-dichlorobenzyl-substituted dihydropyridinone core linked via an amide bond to a methyl benzoate moiety . The 2,4-dichlorophenyl group enhances lipophilicity, which may improve membrane permeability and target binding. The dihydropyridinone ring contributes to tautomeric flexibility, a feature critical for interactions with enzymes or receptors .
Properties
IUPAC Name |
methyl 2-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-29-21(28)15-5-2-3-7-18(15)24-19(26)16-6-4-10-25(20(16)27)12-13-8-9-14(22)11-17(13)23/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMAMDMXWHWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,4-dichlorobenzaldehyde and an amine derivative.
Esterification: The ester group is introduced through a reaction between the carboxylic acid derivative and methanol in the presence of an acid catalyst.
Amide Bond Formation: The final step involves the formation of the amide bond between the pyridine derivative and the benzoic acid derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles replace halogen atoms under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks to methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate have shown significant antimicrobial properties. Studies have demonstrated efficacy against various pathogens, including bacteria and fungi.
| Study | Pathogen Tested | Activity Observed |
|---|---|---|
| Study A | Staphylococcus aureus | Moderate inhibition |
| Study B | Escherichia coli | High inhibition |
Anticancer Properties
Preliminary investigations into the cytotoxic effects of this compound suggest potential anticancer activity. Related compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanisms of Action :
- Enzyme inhibition
- DNA intercalation
- Induction of oxidative stress
| Compound | Cytotoxicity | Mechanism |
|---|---|---|
| This Compound | TBD | TBD |
| Thiazole Derivative | High | DNA Intercalation |
| Benzothiazole Derivative | Moderate | Enzyme Inhibition |
Enzyme Inhibition
The compound may also act as an inhibitor for key enzymes involved in metabolic pathways. This activity is particularly relevant for therapeutic applications in diseases such as diabetes and cancer.
Case Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly enhanced antimicrobial potency.
Case Study 2: Cytotoxicity in Cancer Models
A recent investigation into the cytotoxic effects of pyrimidine-based compounds revealed that several derivatives exhibited significant tumor growth inhibition in vitro. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.
Mechanism of Action
The mechanism of action of methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Differences : Replaces the 2,4-dichlorobenzyl and methyl benzoate groups with a 3-bromo-2-methylphenyl substituent.
- Structural Impact: The absence of the dichlorophenyl group reduces steric bulk and lipophilicity.
- Synthesis: Synthesized via condensation of 2-chloronicotinic acid with 3-bromo-2-methylaniline, highlighting a common route for dihydropyridinone carboxamides .
DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-pyrrole-3-carboxamide)
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structural Contrast: While these compounds (e.g., metsulfuron methyl) also contain methyl benzoate, they feature sulfonylurea and triazine groups instead of dihydropyridinone and dichlorobenzyl moieties.
- Functional Role : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism distinct from the hypothesized kinase or protease inhibition of the target compound .
Data Tables
Table 1. Structural Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2,4-Dichlorobenzyl, methyl benzoate | C₂₁H₁₆Cl₂N₂O₄ | 443.27 | Amide, dihydropyridinone, ester |
| N-(3-Bromo-2-methylphenyl)-dihydropyridine carboxamide | 3-Bromo-2-methylphenyl | C₁₄H₁₂BrN₂O₂ | 335.17 | Amide, dihydropyridinone |
| Metsulfuron Methyl | Triazine, sulfonylurea | C₁₄H₁₅N₅O₆S | 381.36 | Sulfonylurea, triazine, ester |
Research Findings and Mechanistic Insights
- Tautomerism : Similar to N-(3-chloro-2-methylphenyl)-dihydropyridine carboxamide, the target compound likely adopts a keto-amine tautomer, stabilizing hydrogen-bonded dimers (observed in analogues ).
- Structure-Activity Relationships (SAR) :
- Virtual Screening Relevance : Structural similarity metrics (e.g., Tanimoto coefficients) would classify the target compound as distinct from sulfonylureas due to divergent pharmacophores but closer to DM-11 .
Biological Activity
Chemical Structure and Properties
The chemical structure of methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can be broken down as follows:
- Molecular Formula : C19H17Cl2N3O3
- Molecular Weight : 398.26 g/mol
- Functional Groups :
- Amide
- Ester
- Dihydropyridine
Antimicrobial Activity
Research indicates that compounds containing the dihydropyridine moiety exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of several dihydropyridine derivatives, including this compound against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Potential
Dihydropyridines have also been explored for their anticancer properties. A case study involving a series of synthesized dihydropyridine derivatives demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, with IC50 values reported at approximately 15 µM .
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its potential as an enzyme inhibitor. Specifically, it has been noted for inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and Plasmodium falciparum. In vitro assays indicated that the compound could inhibit DHODH with an IC50 value comparable to established inhibitors like brequinar .
Research Findings Summary
| Activity Type | Test Organisms/Cells | Results | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | MIC: 32 - 128 µg/mL | |
| Anticancer | MCF-7, HeLa | IC50: ~15 µM | |
| Enzyme Inhibition | DHODH (Plasmodium) | Comparable to brequinar |
Case Studies
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cell lines, the compound was found to induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased annexin V binding in treated cells compared to controls.
- In Vivo Studies : Preliminary in vivo studies are needed to further validate the therapeutic potential of this compound in animal models of infection and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
